5-amino-2-chloro-N-methylbenzamide
Overview
Description
"5-amino-2-chloro-N-methylbenzamide" is a compound that has been studied for its chemical and physical properties in various scientific contexts. While specific studies on this exact compound are limited, related compounds have been extensively researched, providing insights into their chemical behavior, synthesis methods, and structural analyses.
Synthesis Analysis
- The synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves chlorination, oxidation, and ammonolysis steps starting from precursors like 7-methylisatin, achieving an overall yield of 62% and a purity of 99.6% (Zhang Zho, 2014).
Molecular Structure Analysis
- Studies on the molecular structure of similar compounds reveal significant insights. For example, N-Unsubstituted 2-Aminobenzamides have been characterized through spectroscopic methods and X-ray crystallography, which highlight the presence of strong intramolecular hydrogen bonds (M. Mphahlele et al., 2017).
Chemical Reactions and Properties
- Benzamides like 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives show notable binding affinity for dopamine D2 and serotonin 5-HT3 receptors, indicating their potential in pharmaceutical applications (Y. Hirokawa et al., 2002).
Physical Properties Analysis
- The physical properties of similar compounds have been studied, such as the molar refraction and polarizability of related antiemetic drugs in different solutions, providing insights into their polarizability effects (R. Sawale et al., 2016).
Chemical Properties Analysis
- Compounds like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic activity, highlighting the importance of functional groups in determining chemical properties (Samridhi Thakral et al., 2020).
Scientific Research Applications
Antioxidant and Antibacterial Activities
- Application Summary: 5-amino-2-chloro-N-methylbenzamide may be used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities .
- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of Insecticides
- Application Summary: 5-amino-2-chloro-N-methylbenzamide can be used in the synthesis of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole .
- Methods of Application: The synthesis involves forming a mixture of a compound of Formula V, a solvent, and a halogenation reagent. This mixture is then reacted, and a second mixture containing an oxidation agent and a catalyst is introduced. The third mixture is then reacted to produce the desired compound .
- Results: The benefits of the methods disclosed in the patent include reduced cost, eliminated need for mixed solvent separations, reduced waste, relatively short method steps, simplified operation complexity, and reduced process hazards .
Synthesis of Anthranilamide Compounds
- Application Summary: 5-amino-2-chloro-N-methylbenzamide can be used in the synthesis of certain anthranilamide compounds .
- Methods of Application: The synthesis involves forming a mixture of a compound of Formula V, a solvent, and a halogenation reagent. This mixture is then reacted, and a second mixture containing an oxidation agent and a catalyst is introduced. The third mixture is then reacted to produce the desired compound .
- Results: The benefits of the methods disclosed in the patent include reduced cost, eliminated need for mixed solvent separations, reduced waste, relatively short method steps, simplified operation complexity, and reduced process hazards .
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
5-amino-2-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZISULUDCXQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588211 | |
Record name | 5-Amino-2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-methylbenzamide | |
CAS RN |
111362-49-3 | |
Record name | 5-Amino-2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-chloro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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